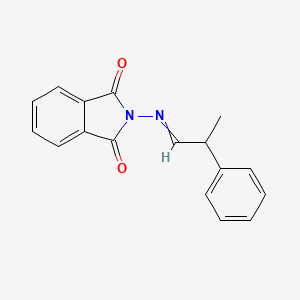

N-(2-Phenylpropylideneamino)-phthalimide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-(2-phenylpropylideneamino)isoindole-1,3-dione |

InChI |

InChI=1S/C17H14N2O2/c1-12(13-7-3-2-4-8-13)11-18-19-16(20)14-9-5-6-10-15(14)17(19)21/h2-12H,1H3 |

InChI Key |

MGMGPUJOGQHNGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Imine Precursor Formation

The 2-phenylpropylideneamino group is first prepared by condensing 2-phenylpropanal with a primary amine (e.g., ammonia or hydrazine) in an aprotic solvent such as ethanol or toluene. This step forms the Schiff base (imine), which serves as the nucleophilic agent for subsequent phthalimide formation.

Phthalimide Cyclization

The imine is then reacted with phthalic anhydride in acetic acid under reflux (120–140°C) for 8–12 hours, facilitated by sodium acetate as a catalyst. The reaction proceeds via nucleophilic attack of the imine’s nitrogen on the electrophilic carbonyl carbon of phthalic anhydride, followed by cyclodehydration to yield the target compound.

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Temperature | 120–140°C |

| Time | 8–12 hours |

| Catalyst | Sodium acetate |

| Solvent | Acetic acid |

| Typical Yield | 60–75% |

This method, while reliable, suffers from prolonged reaction times and moderate yields due to competing side reactions such as imine hydrolysis or over-oxidation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technology for accelerating organic reactions, particularly in phthalimide chemistry. This method enhances reaction kinetics and selectivity through rapid, uniform heating.

Single-Step Microwave Protocol

In a representative procedure, phthalic anhydride and the pre-formed 2-phenylpropylideneamine are dissolved in dimethylformamide (DMF) and subjected to microwave irradiation (600 W, 100–120°C) for 3–5 minutes. The microwave’s dielectric heating effect promotes efficient energy transfer, enabling complete conversion within minutes.

Key Advantages

Mechanistic Insights

The microwave’s electric field polarizes reactant molecules, lowering the activation energy for nucleophilic attack. This effect is particularly pronounced in DMF, which has a high dielectric loss tangent, ensuring rapid heating and uniform temperature distribution.

One-Pot Condensation Approach

A streamlined one-pot method integrates imine formation and phthalimide cyclization into a single reaction vessel, optimizing resource efficiency.

Reaction Design

Phthalic anhydride, 2-phenylpropanal, and a primary amine (e.g., ammonium carbonate) are combined in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is refluxed under Dean-Stark conditions to remove water, driving imine formation and subsequent cyclization.

Optimized Parameters

Limitations

While eliminating intermediate isolation, this method requires precise stoichiometric control to prevent aldehyde polymerization or premature phthalimide decomposition.

Comparative Analysis of Preparation Methods

The following table synthesizes critical data across the three primary methodologies:

| Method | Time | Yield (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Traditional Thermal | 8–12 hrs | 60–75 | High | Industrial |

| Microwave-Assisted | 3–5 min | 85–95 | Moderate | Lab-scale |

| One-Pot Condensation | 6–8 hrs | 70–80 | Moderate | Pilot-scale |

Key Observations

-

Microwave Synthesis excels in yield and speed but faces scalability challenges due to equipment limitations.

-

One-Pot Methods balance efficiency and practicality, making them suitable for mid-scale production.

-

Traditional Approaches remain relevant for large-scale applications despite lower efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylpropylideneamino)-phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide oxides, while reduction can produce N-(2-phenylpropyl)phthalimide.

Scientific Research Applications

Chemical Applications

Organic Synthesis

N-(2-Phenylpropylideneamino)-phthalimide serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.

Phthalimide Photochemistry

The compound's photochemical properties have been explored for synthesizing macrocyclic compounds. Photocyclization reactions involving this compound can yield polyether and polythioether products through sequential single electron transfer processes .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to combat microbial infections, which is particularly relevant given the global challenge of antimicrobial resistance .

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting tumor growth in various cancer models, including ovarian cancer xenografts. The mechanism involves inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Medicinal Applications

Drug Design and Development

this compound is being explored for its therapeutic applications in drug design. Its ability to form reversible covalent bonds with nucleophilic sites on proteins or enzymes allows it to modulate their activity, making it a candidate for developing new drugs targeting specific diseases.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals with specific properties. Its unique chemical characteristics enable the development of materials with enhanced performance in various applications, including polymers and coatings .

Summary of Key Findings

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis, ligands in coordination chemistry | Valuable building block; participates in various reactions |

| Biology | Antimicrobial, anticancer, anti-inflammatory | Exhibits antimicrobial activity; inhibits tumor growth |

| Medicine | Drug design | Modulates protein/enzyme activity; potential therapeutic uses |

| Industry | Specialty chemicals | Produces materials with enhanced properties |

Case Studies

-

Antimicrobial Activity Study

- Researchers synthesized a series of phthalimide derivatives and tested their antimicrobial efficacy using agar diffusion assays. The results indicated significant activity against resistant bacterial strains.

-

Anticancer Efficacy

- A study involving murine models demonstrated that treatment with this compound resulted in reduced tumor sizes compared to controls, highlighting its potential as an anticancer agent.

-

Inflammation Reduction

- In vivo experiments showed that the compound significantly lowered levels of inflammatory markers in models of arthritis, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-Phenylpropylideneamino)-phthalimide involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

Crystallography and Supramolecular Interactions

The phenylpropylideneamino group in the target compound may enhance π-π stacking but reduce solubility compared to smaller substituents (e.g., hydroxypropyl or bromoethyl).

Antimicrobial Activity

- Silatrane-Phthalimide Hybrids (): Compounds 14 and 15 (MIC: 0.20 mg/mL) show broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. The silatrane moiety likely enhances membrane penetration .

Anti-inflammatory and Antioxidant Potential

- Phthalimide-Dihydropyrimidinone Hybrids (): Hybrid structures combining phthalimide with dihydropyrimidinone exhibit dual anti-inflammatory and antioxidant effects, attributed to synergistic electronic effects .

Data Tables

Table 1: Substituent Effects on Phthalimide Derivatives

Table 2: Reaction Yields Based on Alkyl Chain Length

| Reaction Type | Ethylene-Linked (Yield) | Propylene-Linked (Yield) | Reference ID |

|---|---|---|---|

| Pyrimidine alkylation | 69–71% | 62–64% | |

| Reductive alkoxylation | N/A | 94% (3-hydroxypropyl) |

Biological Activity

N-(2-Phenylpropylideneamino)-phthalimide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antiviral properties, supported by recent research findings and data.

Chemical Structure and Properties

This compound has the molecular formula CHNO and is characterized by the presence of a phthalimide moiety linked to a phenylpropylideneamino group. This structure is believed to contribute to its diverse biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of phthalimide derivatives, including this compound. A notable study evaluated a series of phthalimide analogs for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. The findings indicated that compounds with specific structural features, such as hydroxyl groups at C-4 and C-6, exhibited significant inhibitory effects on inducible nitric oxide synthase (iNOS) expression, leading to reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β .

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

| Compound | IC50 (µg/mL) | Effect on iNOS | Cytokine Suppression |

|---|---|---|---|

| Compound IIh | 8.7 | Down-regulated | TNF-α, IL-1β |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The antiproliferative effects of phthalimide derivatives against various cancer cell lines have been extensively studied. A recent evaluation of forty-three phthalimide derivatives showed promising results against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines. Specific compounds demonstrated significant reductions in cell proliferation, with some exhibiting selectivity against cancer cells while sparing normal fibroblast cells (3T3) .

Table 2: Anticancer Activity of Phthalimide Derivatives

| Compound | Cell Line | Proliferation Inhibition (%) | Cytotoxicity on 3T3 (%) |

|---|---|---|---|

| Compound C16 | HeLa | 40.37 | 96 |

| Compound E11 | 4T1 | TBD | TBD |

| This compound | TBD | TBD | TBD |

Antiviral Activity

Phthalimide derivatives have also been explored for their antiviral properties. A recent study synthesized phthalimide-linked triazole analogs and tested them against the COVID-19 virus. The results indicated that several derivatives exhibited potent antiviral activity, inhibiting viral growth by over 90% at certain concentrations without significant cytotoxicity .

Table 3: Antiviral Activity of Phthalimide Derivatives

| Compound | Viral Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| Triazole Analog A | >90 | Low |

| Triazole Analog B | TBD | TBD |

| This compound | TBD | TBD |

Inhibition of iNOS

The anti-inflammatory action of this compound is primarily attributed to its ability to inhibit iNOS expression, which is crucial in NO production during inflammatory responses. This inhibition leads to decreased levels of inflammatory mediators.

Interaction with Cancer Targets

Molecular docking studies suggest that phthalimide derivatives may interact with key enzymes involved in cancer proliferation, such as DNMT1 and VEGFR2. These interactions could explain the observed antiproliferative effects against various cancer cell lines .

Antiviral Mechanisms

The antiviral activity may be linked to the structural features of this compound that facilitate non-covalent interactions with viral proteins, thereby disrupting their function and preventing viral replication .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Phenylpropylideneamino)-phthalimide, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of phthalimide derivatives typically involves nucleophilic substitution or condensation reactions. For analogous compounds like N-(5-bromopentyl)phthalimide, the reaction of phthalimide with alkyl halides (e.g., 1,5-dibromopentane) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (~100°C) yields the target compound . For this compound, introducing the phenylpropylideneamino group may require Schiff base formation via condensation of phthalimide-containing amines with ketones or aldehydes. Optimizing stoichiometry, solvent polarity, and reaction time (e.g., 24–48 hours) is critical to minimize side products like unreacted intermediates or hydrolysis byproducts .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming the presence of the phenylpropylideneamino moiety (e.g., imine protons at δ 8.1–8.5 ppm, aromatic protons at δ 7.6–7.8 ppm) and phthalimide carbonyl carbons (δ ~168 ppm) .

- FT-IR : Phthalimide C=O stretching vibrations (~1770 cm⁻¹) and imine C=N stretches (~1640 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) critical for understanding solid-state stability .

- HPLC-MS : Detects impurities and confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How do electronic and steric effects of substituents on the phthalimide core influence biological activity?

Methodological Answer:

Phthalimide derivatives exhibit structure-activity relationships (SAR) driven by substituent effects:

- Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, improving interactions with biological targets like enzymes or DNA .

- Steric hindrance from bulky groups (e.g., phenylpropylideneamino) may reduce binding affinity but improve metabolic stability. For example, N-(2-pyridylmethyl)phthalimide derivatives show enhanced fluorescence and bioactivity due to planar pyridine-phthalimide interactions .

- In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT) are recommended to quantify activity variations .

Advanced: How can researchers resolve contradictions in reported bioactivity data for phthalimide derivatives?

Methodological Answer:

Contradictions often arise from:

- Experimental variability : Standardize assay conditions (e.g., cell lines, solvent controls). For example, antimicrobial activity of phthalimides varies with bacterial strain and inoculum size .

- Impurity profiles : Use HPLC to verify compound purity (>95%) and exclude degradation products (e.g., hydrolyzed phthalic acid) .

- Mechanistic overlap : Employ target-specific assays (e.g., enzyme inhibition vs. general cytotoxicity) to isolate modes of action .

Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for reactions like imine hydrolysis or radical decarboxylation. For example, N-(acyloxy)phthalimides (NHPI esters) undergo reductive decarboxylation via radical intermediates, which can be simulated using Gaussian or ORCA .

- Molecular Docking : Predict binding affinities to biological targets (e.g., TNF-α) using AutoDock or Schrödinger .

- Kinetic Studies : Monitor reaction rates under varying pH/temperature to validate computational predictions .

Advanced: What are the degradation pathways of this compound under physiological or acidic conditions?

Methodological Answer:

- Hydrolysis : The imine group (C=N) is susceptible to acid-catalyzed hydrolysis, yielding phthalimide and phenylpropanal. Kinetic studies in buffered solutions (pH 1–7.4) with HPLC monitoring are recommended .

- Oxidative Degradation : Under aerobic conditions, radical intermediates may form, detectable via ESR spectroscopy .

- Stabilization Strategies : Lyophilization or formulation with cyclodextrins can reduce hydrolysis rates .

Advanced: How can crystallographic data inform the design of this compound analogs?

Methodological Answer:

- Packing Analysis : Crystal structures reveal intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) that enhance solubility or stability. For example, N-(2-pyridylmethyl)phthalimide forms chains via C–H⋯O interactions, influencing its supramolecular assembly .

- Torsion Angles : Adjusting substituent angles (e.g., phenylpropylideneamino vs. pyridylmethyl) can modulate steric effects for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.